(4-Methylpyridin-2-yl)methanamine
Overview
Description
(4-Methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, featuring a methyl group at the 4-position and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Methylpyridin-2-yl)methanamine involves the reduction of cyanohydrins. For instance, the compound can be prepared by reducing 4-methyl-2-pyridinecarbonitrile using hydrogen in the presence of a suitable catalyst . Another method involves the reductive amination of 4-methyl-2-pyridinecarboxaldehyde with ammonia or an amine in the presence of a reducing agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes typically use high-pressure hydrogenation reactors and catalysts such as palladium on carbon or Raney nickel to achieve efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions
(4-Methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(4-Methylpyridin-2-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methylpyridin-2-yl)methanamine involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminomethyl-4-methylpyridine
- 4-Methyl-2-pyridinemethanamine
- 2-(Aminomethyl)-4-picoline
Uniqueness
(4-Methylpyridin-2-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
IUPAC Name |
(4-methylpyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-2-3-9-7(4-6)5-8/h2-4H,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDFBCYBLHPIOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569006 | |
Record name | 1-(4-Methylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129768-95-2 | |
Record name | 1-(4-Methylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methylpyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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